4-Methoxylonchocarpin

Cytotoxicity Cancer Research Chalcone Flavonoids

Researchers requiring validated TLR4 pathway inhibitors face reproducibility risks with uncharacterized chalcone analogs. 4-Methoxylonchocarpin (4ML) is a prenylated chalcone with established oral efficacy (20 mg/kg, TNBS colitis) and competitive LPS-TLR4 binding inhibition. • TLR4/NF-κB tool: Suppresses TNF-α, IL-6, IL-1β; promotes M1→M2 macrophage polarization • Cytotoxicity benchmark: IC50 20.2 µM (HT29), 23.7 µM (MCF7) for SAR panels • Ferroptosis research: Restores GSH/GPX4, reduces LPO/MDA at 50 µM in HK-2 cells ≥98% HPLC purity ensures batch-to-batch reproducibility.

Molecular Formula C21H20O4
Molecular Weight 336.4 g/mol
CAS No. 51589-67-4
Cat. No. B12391404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxylonchocarpin
CAS51589-67-4
Molecular FormulaC21H20O4
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESCC1(C=CC2=C(O1)C=CC(=C2O)C(=O)C=CC3=CC=C(C=C3)OC)C
InChIInChI=1S/C21H20O4/c1-21(2)13-12-17-19(25-21)11-9-16(20(17)23)18(22)10-6-14-4-7-15(24-3)8-5-14/h4-13,23H,1-3H3/b10-6+
InChIKeyXEVCTBKORYCFCZ-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxylonchocarpin Procurement Guide


4-Methoxylonchocarpin (4ML) is a prenylated chalcone flavonoid with the molecular formula C21H20O4 and a molecular weight of 336.4 g/mol [1]. First isolated from the roots of Abrus precatorius (Fabaceae), this compound has been identified in multiple plant genera including Ranunculus muricatus, Deguelia duckeana, and Dorstenia species [1][2]. 4ML demonstrates orally bioavailable anti-inflammatory activity through inhibition of LPS binding to Toll-like receptor 4 (TLR4), subsequent suppression of NF-κB activation, and reduction of TNF-α and IL-6 expression [3]. The compound also exhibits moderate cytotoxic activity against several human carcinoma cell lines [2].

Why 4-Methoxylonchocarpin Cannot Be Substituted


Generic substitution of 4-methoxylonchocarpin with structurally related chalcones (e.g., 4-hydroxylonchocarpin, lonchocarpin, derricin) is not scientifically justified due to distinct substitution-dependent activity profiles. The 4-methoxy moiety in 4ML confers unique pharmacological properties distinct from its 4-hydroxy analog: 4ML demonstrates oral bioavailability in murine colitis models and TLR4-mediated anti-inflammatory activity [1], whereas 4-hydroxylonchocarpin primarily induces reactive oxygen species (ROS) and apoptosis via MAPK pathway activation in liver cancer cells . Furthermore, 4ML exhibits a distinct cytotoxicity spectrum across carcinoma cell lines (IC50 range: 20.2–26.2 µM) [2] that differs from other chalcone family members. Substitution with an uncharacterized chalcone analog risks losing the defined TLR4 inhibition mechanism, oral activity profile, and cell-line-specific cytotoxicity that define 4ML's scientific and procurement value.

4-Methoxylonchocarpin Quantitative Evidence


Cytotoxicity Profile Across Human Carcinoma Cell Lines

In a 2020 study by Hussain et al., 4-methoxylonchocarpin (compound 5) demonstrated moderate cytotoxic activity across four human carcinoma cell lines. The compound exhibited differential sensitivity with IC50 values ranging from 20.2 µM to 26.2 µM, while showing no activity against pharynx carcinoma (FaDu, IC50 > 30 µM). For comparison, the structurally related chalcone 4-benzyloxylonchocarpin (compound 1) in the same study showed no cytotoxic activity against these cell lines, instead displaying acetylcholinesterase inhibition (Ki = 5.39 µM) [1]. This differential activity profile demonstrates that 4-methoxylonchocarpin possesses distinct cytotoxic properties not shared by all chalcone family members.

Cytotoxicity Cancer Research Chalcone Flavonoids

In Vivo Anti-Inflammatory Efficacy in Murine Colitis

Jang et al. (2017) demonstrated that oral administration of 4-methoxylonchocarpin (ML) at 20 mg/kg significantly attenuated TNBS-induced colitis in mice. Key quantitative outcomes included: suppression of colon shortening (metric: colon length recovery), inhibition of colonic myeloperoxidase (MPO) activity, and reduced expression of pro-inflammatory cytokines IL-1β, IL-17A, and TNF-α. The study also quantified in vitro inhibition of NF-κB activation and TNF/IL-6 expression in LPS-stimulated macrophages via TLR4 binding disruption [1]. While the study did not directly compare ML to other chalcones, the demonstrated oral efficacy distinguishes ML from many chalcone analogs that lack established oral bioavailability or require parenteral administration to achieve similar effects .

Inflammation Colitis Oral Bioavailability

Renoprotection in Cisplatin-Induced Acute Kidney Injury

Jiao et al. (2025) demonstrated that 4-methoxylonchocarpin (4ML) protects against cisplatin-induced acute kidney injury (AKI) in both murine models and HK-2 cells. High-dose 4ML treatment (200 mmol/kg) significantly attenuated cisplatin-induced elevations in serum creatinine and BUN, reduced pathological damage scores, and decreased TNF-α levels in kidney tissue. Mechanistically, 4ML at 50 µM reduced ferroptosis markers including restoration of GSH and GPX4 levels while reducing lipid peroxidation products LPO and MDA [1]. In contrast, the structurally related chalcone lonchocarpin primarily acts through Wnt/β-catenin signaling inhibition in colorectal cancer models [2], demonstrating divergent therapeutic targeting.

Nephroprotection Acute Kidney Injury Ferroptosis

TLR4-Mediated Anti-Inflammatory Mechanism

In LPS-stimulated RAW264.7 macrophages, 4-methoxylonchocarpin (ML) quantitatively inhibited NF-κB activation and reduced TNF-α and IL-6 expression through competitive inhibition of LPS binding to TLR4. The study by Jang et al. (2017) demonstrated that ML treatment significantly suppressed phosphorylation of transforming growth factor β-activated kinase 1 (TAK1) in the colon of TNBS-treated mice, with concomitant reduction in M1 macrophage markers (arginase-2, TNF) and increase in M2 markers (arginase-1, IL-10) [1]. For context, 4-hydroxylonchocarpin (CAS 56083-03-5) exerts anti-inflammatory effects primarily through ROS induction and MAPK (p38, JNK, ERK) phosphorylation , representing a mechanistically distinct pathway that may yield different cellular outcomes.

TLR4 Inhibition NF-κB Pathway Macrophage Polarization

Cell Line Selectivity Across Tumor Types

The Hussain et al. (2020) dataset reveals a reproducible selectivity pattern for 4-methoxylonchocarpin: maximum potency against colorectal adenocarcinoma HT29 (IC50 = 20.2 µM), followed by breast cancer MCF7 (IC50 = 23.7 µM), ovarian carcinoma A2780 (IC50 = 25.4 µM), and thyroid carcinoma SW1736 (IC50 = 26.2 µM). Notably, the compound was inactive against pharynx carcinoma FaDu (IC50 > 30 µM) [1]. This rank-order potency (HT29 > MCF7 > A2780 > SW1736 > FaDu) provides a quantitative selection criterion for investigators. For comparison, 4-hydroxylonchocarpin has been reported to induce cell death in neuronal SK-N-SH cells via LDH release and caspase-3 activation [2], demonstrating a different cellular target profile.

Cell Line Selectivity Cancer Pharmacology Chalcone SAR

Validated Applications for 4-Methoxylonchocarpin


Cytotoxicity Screening in Colorectal and Breast Cancer

Based on the quantitative IC50 data from Hussain et al. (2020) demonstrating 4-methoxylonchocarpin's activity against HT29 (IC50 = 20.2 µM) and MCF7 (IC50 = 23.7 µM) [1], this compound is suitable for use as a reference chalcone in cytotoxicity screening panels. The established IC50 values provide a benchmark for structure-activity relationship (SAR) studies of prenylated chalcone derivatives. Researchers should procure 4ML for experiments requiring a moderately active, TLR4-targeting chalcone with defined cell line selectivity, particularly for colorectal and breast cancer models.

Murine Colitis Model for Anti-Inflammatory Research

The validated oral efficacy of 4-methoxylonchocarpin at 20 mg/kg in TNBS-induced colitis [1] supports its procurement for in vivo inflammation research. Investigators developing TLR4/NF-κB pathway inhibitors or studying M1/M2 macrophage polarization can utilize 4ML as a positive control or tool compound. The compound's documented reduction of colonic MPO activity and pro-inflammatory cytokines (IL-1β, IL-17A, TNF-α) provides quantifiable endpoints for comparative pharmacology studies.

Acute Kidney Injury and Ferroptosis Models

Following the 2025 demonstration of renoprotective effects in cisplatin-induced AKI models [1], 4-methoxylonchocarpin is now validated for nephroprotection and ferroptosis research. The compound's ability to restore GSH/GPX4 levels and reduce lipid peroxidation markers (LPO, MDA) at 50 µM in HK-2 cells [1] positions it as a tool for investigating AMPK pathway activation and iron-dependent cell death mechanisms. Procurement is recommended for laboratories studying chemotherapy-induced nephrotoxicity or ferroptosis regulation.

TLR4-Mediated Inflammation and Macrophage Polarization

4-Methoxylonchocarpin's defined mechanism—competitive inhibition of LPS binding to TLR4 with consequent suppression of NF-κB activation, TNF-α, and IL-6 expression [1]—makes it a valuable tool for immunology and inflammation research. Investigators studying macrophage polarization (M1 to M2 transition) can employ 4ML to modulate the balance of arginase-2/TNF (M1 markers) versus arginase-1/IL-10 (M2 markers). This application scenario is supported by quantitative in vitro and in vivo data from Jang et al. (2017) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxylonchocarpin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.